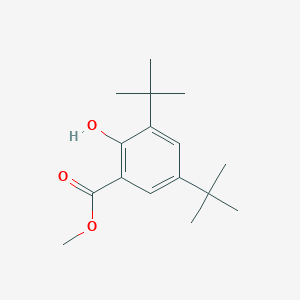

Methyl 3,5-di-tert-butylsalicylate

Description

Overview of Salicylate (B1505791) Esters in Advanced Organic Chemistry

Salicylate esters are a significant class of organic compounds derived from salicylic (B10762653) acid. teachnlearnchem.com Salicylic acid is a bifunctional molecule, possessing both a carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH) attached to a benzene (B151609) ring. teachnlearnchem.com This dual functionality allows it to undergo esterification in two distinct ways: reacting as a carboxylic acid with an alcohol to form an ester at the carboxyl group, or reacting as a phenol (B47542) with an acid to form an ester at the hydroxyl group. teachnlearnchem.com

The most well-known salicylate esters include methyl salicylate and acetylsalicylic acid (aspirin). teachnlearnchem.com Methyl salicylate, the ester formed from salicylic acid and methanol (B129727), is widely used for its characteristic scent in fragrances and as a flavoring agent. uomustansiriyah.edu.iq Acetylsalicylic acid is formed when the phenolic hydroxyl group of salicylic acid is esterified with acetic acid; it is a globally recognized pharmaceutical for its analgesic, anti-inflammatory, and antipyretic properties. teachnlearnchem.comnih.gov

In the realm of advanced organic chemistry, salicylate esters are not just end-products but also versatile intermediates and reagents. For instance, recent research has demonstrated that methyl salicylate can act as a selective and less hazardous methylating agent for the esterification of various carboxylic acids, a process driven by the intramolecular hydrogen bond within the methyl salicylate molecule. organic-chemistry.org Furthermore, metal complexes incorporating salicylate ligands, such as those with zirconium, have been developed as effective catalysts for polymerization reactions, specifically the ring-opening polymerization of ε-caprolactone. mdpi.com The broad utility of salicylates stems from their accessible synthesis, tunable properties, and diverse reactivity. nih.govnih.gov

Significance of tert-Butyl Groups in Molecular Design and Steric Hindrance

The tert-butyl group, with the chemical formula -C(CH₃)₃, is a quaternary alkyl substituent that plays a crucial role in modern molecular design and synthesis. researchgate.netwikipedia.org Its most defining characteristic is its large size and bulkiness, which gives rise to a phenomenon known as steric hindrance. researchgate.net Steric effects are non-bonding interactions that influence the shape and reactivity of a molecule, and the tert-butyl group is a classic example used to strategically implement these effects. wikipedia.orgnumberanalytics.com

In molecular design, chemists intentionally incorporate tert-butyl groups to control reaction outcomes. Their presence can influence the regioselectivity of a reaction, directing incoming reagents to less sterically crowded positions on a molecule. numberanalytics.com For example, in electrophilic aromatic substitution reactions, bulky substituents like the tert-butyl group can dictate the position of substitution. numberanalytics.com They are also used to impart conformational rigidity, locking parts of a molecule into a specific spatial arrangement, which is critical in the design of catalysts and complex organic architectures. researchgate.netnih.gov While the high lipophilicity of the tert-butyl group can be a consideration in fields like medicinal chemistry, its ability to confer stability and control reactivity makes it an indispensable tool in organic synthesis. acs.org

Research Trajectories and Academic Relevance of Methyl 3,5-di-tert-butylsalicylate

The academic and industrial relevance of this compound is primarily linked to the unique properties conferred by its sterically hindered phenolic structure. Research into this compound and its derivatives often leverages its significant stability and its ability to interact with metal ions.

A major area of application is in polymer and materials science , where it functions as a highly effective antioxidant and stabilizer. The bulky tert-butyl groups enhance the ability of the phenolic hydroxyl group to scavenge free radicals, which are responsible for the oxidative degradation of polymers, plastics, and rubbers. By inhibiting these oxidation reactions, this compound helps to extend the thermal stability and service life of these materials. It also acts as a light stabilizer, protecting materials from degradation caused by UV radiation.

In the field of catalysis , while the methyl ester itself is less commonly used directly, its parent acid, 3,5-di-tert-butylsalicylic acid, and the corresponding metal complexes are of significant interest. chemicalbook.com Metal salts and complexes of 3,5-di-tert-butylsalicylic acid are employed as charge control agents in applications such as xerographic toners. google.comchemicalbook.com Zirconium complexes derived from 3,5-di-tert-butylsalicylic acid have shown high efficacy as catalysts in the ring-opening polymerization of ε-caprolactone, a key process for producing biodegradable polyesters. mdpi.com The bulky tert-butyl groups on the salicylate ligand are crucial for tuning the catalytic activity and properties of the resulting polymer.

Furthermore, as a derivative of salicylic acid, this compound is a subject of investigation for its potential biological activities . The core salicylate structure is known for its anti-inflammatory properties, and research explores how the addition of lipophilic tert-butyl groups modifies this activity and the compound's interaction with biological targets. nih.gov These research trajectories highlight the compound's role as a multifunctional chemical building block, with its academic relevance rooted in the fundamental principles of steric hindrance, antioxidant chemistry, and coordination chemistry.

Table 2: Comparison of this compound with Related Compounds

| Compound | Key Structural Difference | Primary Applications/Properties |

|---|---|---|

| Methyl Salicylate | Lacks tert-butyl groups. | Fragrance, flavoring agent, UV absorber. uomustansiriyah.edu.iq Lower antioxidative efficacy and thermal stability compared to its tert-butylated counterpart. |

| 3,5-di-tert-butylsalicylic acid | Has a free carboxylic acid group instead of a methyl ester. | Precursor for metal complexes and esters. chemicalbook.com Used as a catalyst and in charge control agents. chemicalbook.com The carboxylic acid group enhances metal-chelating ability. |

| Zinc 3,5-di-tert-butylsalicylate | A zinc metal complex of the parent acid. | Thermal stabilizer in polymers. Exhibits superior thermal stability and antioxidative properties compared to the free acid or methyl ester due to metal coordination. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-ditert-butyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(18)19-7)13(17)12(9-10)16(4,5)6/h8-9,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGONIQEKLJPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164483 | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-03-8 | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3,5 Di Tert Butylsalicylate

Synthetic Routes to Methyl 3,5-di-tert-butylsalicylate

The preparation of this compound can be achieved through various synthetic strategies, each with distinct advantages and conditions. These methods primarily include the direct esterification of the corresponding carboxylic acid, alkylation of a simpler salicylate (B1505791) precursor, and a multi-step approach involving a Friedel-Crafts reaction.

Esterification of 3,5-Di-tert-butylsalicylic Acid with Methyl Iodide in DMF

A direct and effective method for the synthesis of this compound is the esterification of 3,5-di-tert-butylsalicylic acid. One specific protocol involves the reaction of the acid with methyl iodide in the presence of a base like sodium hydrogen carbonate. This reaction typically results in a high-purity product. A more general approach to this transformation is the acid-catalyzed esterification of 3,5-di-tert-butylsalicylic acid with methanol (B129727). This Fischer esterification is commonly facilitated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out in refluxing methanol for several hours. The reaction is reversible and can be driven to completion by using an excess of methanol. uomustansiriyah.edu.iq

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| 3,5-Di-tert-butylsalicylic Acid, Methyl Iodide | Sodium Hydrogen Carbonate | - | - | This compound | High Purity |

| 3,5-Di-tert-butylsalicylic Acid, Methanol | Sulfuric Acid or p-Toluenesulfonic Acid | Methanol | Reflux, 6-12 hours | This compound | >95% (after purification) |

Alkylation of Methyl Salicylate with tert-Butyl Alcohol under Acidic Conditions

An alternative route to this compound involves the direct alkylation of methyl salicylate. In this process, tert-butyl groups are introduced onto the aromatic ring of the methyl salicylate precursor. The reaction is typically performed using tert-butyl alcohol as the alkylating agent in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com The temperature is carefully controlled, often kept between 0-15 °C during the addition of reagents. chemicalbook.com Following the alkylation, the intermediate product is often hydrolyzed to the corresponding carboxylic acid and then re-esterified, though direct isolation is also possible. chemicalbook.com The development of solid acid catalysts has also been explored for similar alkylation reactions, aiming for more environmentally benign and reusable catalytic systems. whiterose.ac.uk

Synthesis via Friedel-Crafts Reaction and Subsequent Hydrolysis of Ester

The Friedel-Crafts reaction provides a classic and robust method for introducing alkyl groups to an aromatic ring. cerritos.edu For the synthesis of this compound, methyl salicylate (also known as wintergreen oil) can be used as the starting material. google.com The reaction proceeds by treating methyl salicylate with an appropriate alkylating agent, such as a tert-butyl halide, in the presence of a Lewis acid catalyst like aluminum chloride. cerritos.edugoogle.com This electrophilic aromatic substitution introduces the two tert-butyl groups at the 3- and 5-positions of the benzene (B151609) ring to form the desired methyl ester. google.com This method protects the carboxylic acid as a methyl ester, facilitating the Friedel-Crafts reaction. google.com The resulting this compound can then be used directly or be hydrolyzed to 3,5-di-tert-butylsalicylic acid if the acid is the desired final product. google.com

| Starting Material | Alkylating Reagent | Catalyst | Key Steps | Product |

| Methyl Salicylate | Alkylating Reagent (e.g., tert-Butyl Chloride) | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Alkylation | This compound google.com |

| This compound | NaOH / H₂O | - | Hydrolysis | 3,5-Di-tert-butylsalicylic Acid google.com |

Alternative and Emerging Synthetic Strategies

Research into the synthesis of alkylsalicylic acids is ongoing, with efforts focused on developing novel and more efficient routes. whiterose.ac.uk One area of investigation includes the use of different alkylating agents and catalyst systems to improve yields and selectivity. For instance, the use of t-butyl methyl ether as an alkylating agent has been studied in the presence of solid acid catalysts for related phenol (B47542) alkylations. whiterose.ac.uk Another approach involves the oxidation of a precursor molecule. For example, 3,5-di-tert-butylsalicylaldehyde can be oxidized to form 3,5-di-tert-butylsalicylic acid, which can then be esterified to yield the target methyl ester. researchgate.net This two-step process provides an alternative pathway starting from the corresponding aldehyde.

Precursor Synthesis and Derivatization Approaches

The synthesis of the key precursor, 3,5-di-tert-butylsalicylic acid, is a critical step that underpins several of the synthetic routes to its methyl ester.

Synthesis of 3,5-Di-tert-butylsalicylic Acid

A primary industrial method for synthesizing 3,5-di-tert-butylsalicylic acid is the Kolbe-Schmitt reaction. This process typically starts with 2,4-di-tert-butylphenol (B135424) as the raw material. google.com The phenol is first converted to its anhydrous alkali metal salt, for example, by reacting it with an alkali metal hydroxide (B78521) like potassium hydroxide. google.com This phenoxide salt is then carboxylated by reacting it with carbon dioxide gas under elevated temperature (110-250 °C) and pressure (0.5-1.0 MPa). google.com The resulting salicylate salt is dissolved in water, and any unreacted starting material is removed by extraction. Finally, the aqueous solution is acidified to precipitate the 3,5-di-tert-butylsalicylic acid product, which can be collected by filtration, dried, and purified. google.com Reported yields for this process are often high, in the range of 85-97%. google.com

| Starting Material | Key Reagents | Reaction Type | Conditions | Yield |

| 2,4-Di-tert-butylphenol | 1. Alkali Metal Hydroxide 2. CO₂ | Kolbe-Schmitt Reaction | 110-250 °C, 0.5-1.0 MPa | 85-97% google.com |

| Methyl Salicylate | 1. tert-Butyl Alcohol, H₂SO₄ 2. NaOH (hydrolysis) 3. HCl (acidification) | Alkylation and Hydrolysis | 0-15 °C (alkylation), 70-90 °C (hydrolysis) | 92% chemicalbook.com |

Carboxylation of 2,4-Di-tert-butylphenol

A primary route to obtaining the necessary precursor, 3,5-di-tert-butylsalicylic acid, is through the Kolbe-Schmitt carboxylation of 2,4-di-tert-butylphenol. nih.gov This process involves the reaction of the potassium salt of 2,4-di-tert-butylphenol with carbon dioxide under specific temperature and pressure conditions. nih.govgoogle.com

Initial attempts at this synthesis yielded less than 1% of the desired 3,5-di-tert-butylsalicylic acid, with a significant 65% yield of an unwanted dimer byproduct, 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl. nih.gov This side product results from the ortho-coupling of phenoxide radicals. nih.gov However, significant improvements in yield have been achieved by optimizing the reaction parameters. By carefully controlling the reaction time and temperature and, crucially, minimizing the presence of oxygen, the formation of the dimer was reduced to 8%, while the yield of 3,5-di-tert-butylsalicylic acid was increased to 68%. nih.gov

Another described method involves dissolving 2,4-di-tert-butylphenol in a low-grade alcohol, reacting it with an alkali metal hydroxide like potassium hydroxide, and then evaporating the alcohol and water to yield the anhydrous phenol salt. google.com This salt is then reacted with CO2 gas at temperatures between 110-250°C and pressures of 0.5-1.0 MPa for 2-5 hours to produce the salicylate. google.com Subsequent purification steps, including extraction and acidification, can lead to high-purity products with yields reported as high as 88-97.5%. google.com

| Reaction | Starting Material | Key Reagents | Conditions | Product Yield | Byproduct Yield |

| Initial Kolbe-Schmitt | Potassium salt of 2,4-di-tert-butylphenol | CO2 | Standard | <1% | 65% |

| Optimized Kolbe-Schmitt | Potassium salt of 2,4-di-tert-butylphenol | CO2 | Optimized time, temp; reduced O2 | 68% | 8% |

| Pressurized Carboxylation | Anhydrous 2,4-di-tert-butylphenol salt | CO2 | 110-250°C, 0.5-1.0 MPa | 86-97.5% | Not specified |

Hydrolysis of this compound

The hydrolysis of the ester group in this compound serves to convert it back to 3,5-di-tert-butylsalicylic acid. This reaction is a key step in synthetic routes that begin with the alkylation of methyl salicylate. google.com In one such process, after forming the di-tert-butylated methyl ester via a Friedel-Crafts reaction, the product is hydrolyzed to yield the final carboxylic acid. google.com A typical hydrolysis procedure involves refluxing the methyl ester with sodium hydroxide in an aqueous solution for several hours. chemicalbook.com Following the reaction, the solution is cooled and acidified with a dilute acid, such as hydrochloric acid, to a pH of 1, which precipitates the 3,5-di-tert-butylsalicylic acid. chemicalbook.com This process can achieve high yields, with one report citing a 92% yield for the combined alkylation and hydrolysis steps. chemicalbook.com

Synthesis of 3,5-Di-tert-butylsalicylaldehyde as a Precursor

3,5-Di-tert-butylsalicylaldehyde is a valuable precursor and building block for various chemical products, including salen ligands used in catalysis. wikipedia.orgguidechem.com It is synthesized from 2,4-di-tert-butylphenol through formylation reactions.

One common method is the Duff reaction, which uses hexamethylenetetramine in glacial acetic acid. wikipedia.orggoogle.com The process involves heating 2,4-di-tert-butylphenol with hexamethylenetetramine at 100° to 130°C, followed by the addition of water or aqueous acid and further heating to produce the aldehyde. google.com This approach is considered commercially attractive due to the use of readily available starting materials. google.com

An alternative route involves the reaction of 2,4-di-tert-butylphenol with paraformaldehyde in the presence of a catalyst like tin(IV) chloride (SnCl4) and a base such as triethylamine. chemicalbook.com In this procedure, the reagents are mixed in a solvent like toluene, first at room temperature and then heated to 80°C for 12 hours. chemicalbook.com This method has been reported to produce the desired 3,5-di-tert-butylsalicylaldehyde in an 88% yield after purification by chromatography. chemicalbook.com

| Method | Starting Material | Key Reagents | Catalyst/Solvent | Reported Yield |

| Duff Reaction | 2,4-Di-tert-butylphenol | Hexamethylenetetramine | Glacial Acetic Acid | Commercially attractive |

| Paraformaldehyde Method | 2,4-Di-tert-butylphenol | Paraformaldehyde, Triethylamine | SnCl4 / Toluene | 88% |

Conversion to 3,5-Di-tert-butylsalicylic Hydrazide

While direct synthesis from this compound is not extensively detailed, the formation of related salicyl hydrazides provides a clear pathway. Typically, a salicylic (B10762653) hydrazide is synthesized by reacting the corresponding salicylic acid or its ester with hydrazine (B178648). For instance, a related compound, β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic hydrazide, is synthesized from its corresponding acid. researchgate.net Similarly, substituted benzylidene-2-hydroxybenzohydrazides are formed by heating a hydroxybenzaldehyde with a hydroxybenzohydrazide in a solvent like ethanol. nih.gov Therefore, 3,5-Di-tert-butylsalicylic hydrazide would be prepared by reacting either 3,5-di-tert-butylsalicylic acid or this compound with hydrazine hydrate (B1144303), likely under reflux in a suitable solvent such as ethanol.

Catalytic Systems and Reaction Optimization in Synthesis

The efficiency of synthesizing this compound and its precursors is highly dependent on the catalytic systems and reaction conditions employed.

For the synthesis of 3,5-di-tert-butylsalicylic acid via Friedel-Crafts alkylation of methyl salicylate, the catalyst quantity and temperature are critical variables. google.com A mass ratio of sulfuric acid to methyl salicylate of 3:1 to 5:1 is used to optimize the electrophilic substitution. Temperature control is crucial; maintaining temperatures between 0–15°C helps prevent the polymerization of the alkylating agent (iso-butylene) and reduces unwanted isomerization. google.com

In the Kolbe-Schmitt carboxylation of 2,4-di-tert-butylphenol, optimization focuses on minimizing byproduct formation. nih.gov As noted, reducing the amount of oxygen present during the reaction is key to preventing the oxidative coupling of phenoxide radicals, which forms a dimeric impurity. nih.gov

For the synthesis of the precursor 3,5-di-tert-butylsalicylaldehyde, tin(IV) chloride is an effective catalyst in the formylation reaction with paraformaldehyde. chemicalbook.com In the Duff reaction variant, glacial acetic acid acts as both the solvent and a reagent in the reaction with hexamethylenetetramine. google.com

Mechanistic Investigations of Formation Reactions

The formation of these compounds involves well-understood organic reaction mechanisms. The synthesis of 3,5-di-tert-butylsalicylic acid from methyl salicylate proceeds via a Friedel-Crafts alkylation mechanism. google.com In this electrophilic aromatic substitution reaction, a tert-butyl carbocation is generated from an alkylating agent (like isobutylene) under strong acid catalysis (e.g., H2SO4), which then attacks the electron-rich aromatic ring of methyl salicylate. google.com The bulky tert-butyl groups are directed to the 3 and 5 positions.

The carboxylation of 2,4-di-tert-butylphenol follows the Kolbe-Schmitt reaction mechanism. The phenoxide ion is formed in the presence of a base, and this electron-rich species then attacks carbon dioxide in an electrophilic aromatic substitution to install a carboxyl group onto the ring. A key mechanistic challenge in this reaction is the competing oxidation of the phenoxide radical, which leads to C-C bond formation and the creation of the 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl dimer. nih.gov The success of the optimized reaction hinges on favoring the carboxylation pathway over this radical coupling. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 3,5-di-tert-butylsalicylate by mapping the chemical environments of its constituent protons and carbons.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The two bulky tert-butyl groups, while chemically equivalent, give rise to a sharp, intense singlet in the upfield region of the spectrum, typically around δ 1.3–1.45 ppm. The protons of the methyl ester group are also observed as a singlet, but further downfield at approximately δ 3.90 ppm due to the deshielding effect of the adjacent oxygen atom. The aromatic protons on the benzene (B151609) ring appear as distinct signals in the range of δ 6.8–7.2 ppm.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl Protons | 1.3 - 1.45 | Singlet |

| Methyl Ester Protons | 3.90 | Singlet |

| Aromatic Protons | 6.8 - 7.2 | Multiplet |

¹³C NMR Spectral Analysis and Carbon Framework Characterization

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbon atoms of the tert-butyl groups resonate in the aliphatic region, typically between δ 30–35 ppm. The methyl ester carbon is found further downfield. A key diagnostic signal is the resonance of the ester carbonyl carbon, which appears at approximately 170 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their substitution pattern and electronic environment.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl Carbons | 30 - 35 |

| Ester Carbonyl Carbon | ~170 |

Correlation Spectroscopy (e.g., ¹H-¹³C COSY, HMQC)

Two-dimensional NMR techniques such as ¹H-¹³C Correlated Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) would be instrumental in definitively assigning proton and carbon signals. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring. HMQC and its variant, Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded proton and carbon atoms, providing unambiguous C-H connections. For instance, an HSQC spectrum would show a cross-peak connecting the proton signal of the methyl ester at ~3.90 ppm to its corresponding carbon signal.

Advanced NMR Techniques for Conformational Analysis

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to investigate the through-space proximity of protons, offering insights into the preferred conformation of the molecule. For example, NOE correlations between the methyl ester protons and a nearby aromatic proton would help to establish the orientation of the ester group relative to the benzene ring.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within this compound, providing characteristic absorption bands. A significant peak is the C=O stretching vibration of the ester group, which is typically observed around 1680 cm⁻¹. The spectrum also displays characteristic absorptions for C-H stretching of the alkyl and aromatic groups, as well as O-H stretching of the phenolic hydroxyl group. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound. nist.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretching | ~1680 |

| Phenolic O-H | Stretching | Broad, ~3200-3600 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Alkyl C-H | Stretching | ~2850-2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The compound has a molecular formula of C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. A common observation in the mass spectrum of tert-butylated compounds is the loss of a methyl radical (CH₃•) from the tert-butyl group. researchgate.net For this compound, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 265.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound with high accuracy. For this compound (C₁₆H₂₄O₃), this method provides unambiguous confirmation of its molecular formula.

In a typical HREIMS analysis, the sample is ionized, often forming a protonated molecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with exceptional precision. The comparison between the experimentally measured mass and the theoretically calculated mass for the proposed formula serves as a stringent test of its identity. Any deviation between the experimental and calculated mass is reported in parts per million (ppm), with a low value indicating a high degree of confidence in the assigned formula.

Table 1: HREIMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₂₄O₃ |

| Calculated Monoisotopic Mass | 264.1725 Da |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₁₆H₂₅O₃]⁺ | 265.1804 |

Note: The calculated m/z value is based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in both identifying and quantifying this compound, as well as elucidating its structure through characteristic fragmentation patterns. The NIST Chemistry WebBook has noted the availability of an electron ionization mass spectrum for this compound. nist.gov

In GC-MS, the compound is first vaporized and passed through a chromatographic column, which separates it from other components based on its volatility and interaction with the column's stationary phase. Upon elution from the GC column, the purified compound enters the mass spectrometer, where it is bombarded with a high-energy electron beam. This process, known as electron ionization (EI), causes the molecule to fragment in a reproducible manner.

The fragmentation pattern is a molecular fingerprint. For this compound, the presence of two bulky tert-butyl groups dictates the primary fragmentation pathways. A common fragmentation involves the loss of a methyl radical (CH₃•, 15 Da) or a tert-butyl radical (C₄H₉•, 57 Da) from the molecular ion.

Table 2: Expected Major Fragments in the GC-MS of this compound

| m/z Value | Fragment Identity | Description |

| 264 | [M]⁺ | Molecular Ion |

| 249 | [M-CH₃]⁺ | Loss of a methyl radical |

| 207 | [M-C₄H₉]⁺ | Loss of a tert-butyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. researchgate.net The structure of this compound contains several chromophores—the substituted benzene ring, the ester carbonyl group, and the phenolic hydroxyl group—which give rise to characteristic absorptions.

The primary electronic transitions observed for this compound are π → π* and n → π*.

π → π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the aromatic ring and the carbonyl group and typically result in strong absorption bands.

n → π transitions:* These are lower-energy transitions that involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital. These absorptions are generally weaker than π → π* transitions.

The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. Studies on structurally related compounds have demonstrated that solvent effects can cause shifts in the absorption maxima. biointerfaceresearch.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region |

| π → π | Aromatic Ring, Carbonyl Group | Shorter Wavelength UV (around 200-300 nm) |

| n → π | Carbonyl Group, Hydroxyl Group | Longer Wavelength UV (around 300-350 nm) |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as "methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate," reveals the type of detailed structural information that can be obtained. researchgate.net For such a compound, crystallographic analysis would determine the parameters of the unit cell, the crystal system, and the space group. For instance, a related compound was found to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net

This analysis would precisely map the geometry of the salicylic (B10762653) acid core, including the planarity of the benzene ring and the orientation of the methyl ester and hydroxyl groups. Furthermore, it would detail the conformation of the sterically demanding tert-butyl groups relative to the aromatic ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Table 4: Representative Crystallographic Data for a Structurally Similar Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.3985 Å, b = 16.6978 Å, c = 16.5137 Å |

| α = 90°, β = 96.699°, γ = 90° | |

| Volume (V) | 2026.15 ų |

| Molecules per Unit Cell (Z) | 4 |

Data from a structurally related p-Quinone Methide compound, C₂₃H₂₈O₃. researchgate.net

Theoretical and Computational Chemistry of Methyl 3,5 Di Tert Butylsalicylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics. irjweb.comresearchgate.net For complex organic molecules like Methyl 3,5-di-tert-butylsalicylate, DFT calculations, particularly with hybrid functionals like B3LYP, offer a balance of computational cost and accuracy. chalcogen.rogrowingscience.com

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For salicylate (B1505791) derivatives, DFT methods have been successfully used to predict geometric parameters such as bond lengths and angles. chalcogen.ro The process involves iterative calculations to minimize the forces on each atom until a stable conformation is reached. nih.gov

Following geometry optimization, frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., IR and Raman). nih.gov Theoretical vibrational frequencies are often scaled to better match experimental data. chalcogen.ro For related molecules, studies have shown good agreement between calculated and experimental vibrational spectra, aiding in the assignment of specific vibrational modes. chalcogen.ronih.gov

Table 1: Predicted Vibrational Frequencies for a Related Salicylate Compound (Methyl Salicylate)

| Vibrational Mode | Experimental (IR, cm⁻¹) | Calculated (B3LYP, cm⁻¹) |

|---|---|---|

| C-H in-plane bending | 1218 | 1204 |

| C-H in-plane bending | 1137 | 1129 |

| C-H in-plane bending | 1034 | 1030 |

| C-H out-of-plane deformation | 965 | 947 |

Data derived from a study on Methyl Salicylate using the B3LYP/6-311+G(d,p) basis set. chalcogen.ro

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govdntb.gov.ua A smaller gap generally implies higher reactivity and polarizability. nih.gov

DFT calculations are a standard method for determining the energies of the HOMO and LUMO. dntb.gov.ua The HOMO-LUMO gap can be used to predict the electronic absorption spectra of a molecule and provides insights into charge transfer interactions within the molecule. nih.govscirp.org For organic molecules, the B3LYP functional is commonly used for these calculations, though the choice of functional can significantly impact the resulting gap energy. growingscience.comreddit.com

Table 2: Calculated HOMO-LUMO Gap for a Representative Organic Molecule

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Illustrative data from a DFT study on Quinoline. scirp.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the reactivity of a molecule. These descriptors are rooted in conceptual DFT and provide a framework for understanding and predicting chemical behavior. irjweb.comijcce.ac.ir

Key reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity. irjweb.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. scirp.org A higher hardness value indicates greater stability. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. irjweb.com

These parameters are calculated using the energies of the frontier orbitals and are instrumental in comparing the reactivity of different molecules and predicting their interaction in chemical reactions. irjweb.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While no specific MD simulation studies on this compound were found, this technique is used for related compounds like Methyl Tert-butyl Ether (MTBE) to model processes such as reactive distillation. researchgate.net For this compound, MD simulations could be employed to understand its behavior in different solvent environments, its interaction with surfaces, or its dynamics within a polymer matrix, given its use as a polymer stabilizer. These simulations would provide insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations encompass a range of methods, including semi-empirical methods and ab initio DFT, to elucidate the electronic structure and reactivity of molecules. bsu.bybsu.by These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential. For derivatives of 3,5-di-tert-butylsalicylic acid, quantum chemical calculations have been used to determine equilibrium geometries, total energies, and the nature of molecular orbitals involved in UV/Vis absorption spectra. bsu.by

The molecular electrostatic potential (MEP) is a particularly useful property derived from these calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is crucial for predicting how a molecule will interact with other species and for understanding its non-covalent interactions. nih.gov

Computational Approaches to Spectroscopic Data Prediction

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. For instance, time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. chalcogen.rogrowingscience.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). bsu.by

Similarly, as mentioned in section 4.1.1, DFT calculations are used to predict vibrational spectra (IR and Raman). chalcogen.ronih.gov For NMR spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy, aiding in the structural elucidation of complex molecules. chalcogen.ro These computational predictions are powerful complements to experimental spectroscopic techniques.

Chemical Reactivity and Derivatization of Methyl 3,5 Di Tert Butylsalicylate

Reactions at the Ester Moiety

The ester group of methyl 3,5-di-tert-butylsalicylate is susceptible to cleavage and modification through several common reactions.

Hydrolysis Reactions

The ester can be hydrolyzed to yield 3,5-di-tert-butylsalicylic acid. This reaction is a key step in the synthesis of various metal complexes and other derivatives. google.com The hydrolysis can be achieved under basic conditions, for example, by reacting the ester with an alkali metal hydroxide (B78521). google.com This process effectively converts the methyl ester back to the corresponding carboxylic acid, which is a crucial precursor for many applications.

A common method for producing 3,5-di-tert-butylsalicylic acid involves a two-step process starting from methyl salicylate (B1505791). The first step is a Friedel-Crafts reaction, followed by the hydrolysis of the resulting ester. google.com

Table 1: Synthesis of 3,5-di-tert-butylsalicylic acid via Hydrolysis

| Reactant | Reagents | Product | Reference |

| This compound | Alkali metal hydroxide | 3,5-di-tert-butylsalicylic acid | google.com |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the case of this compound, transesterification can be used to synthesize other alkyl 3,5-di-tert-butylsalicylates. For example, reaction with a different alcohol in the presence of a suitable catalyst would replace the methyl group with the corresponding alkyl group from the alcohol. masterorganicchemistry.com The reaction equilibrium can be shifted towards the desired product by using the alcohol reactant as the solvent. masterorganicchemistry.com

An intramolecular transesterification has been observed in a related system, where a phosphonate (B1237965) derivative underwent cyclization, highlighting the potential for such reactions within this class of compounds. researchgate.net

Reaction with Hydrazine (B178648) Hydrate (B1144303) for Hydrazide Formation

The ester group of this compound can react with hydrazine hydrate to form the corresponding hydrazide, 3,5-di-tert-butylsalicylhydrazide. This reaction is a standard method for converting esters to hydrazides. While direct synthesis from this compound is not explicitly detailed in the provided results, the formation of t-butyl carbazate (B1233558) from t-butyl S-methylthiolcarbonate and hydrazine demonstrates the general principle of this transformation. orgsyn.org The reaction typically involves heating the ester with hydrazine hydrate.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for reactivity, particularly in proton transfer processes.

Photoinduced Proton Transfer Studies

Research has been conducted on the photoinduced proton transfer (ESIPT) in molecules structurally related to this compound. rsc.org These studies, often employing density functional theory (DFT) and time-dependent density functional theory (TDDFT), investigate how substituents on the salicylic (B10762653) acid ring affect the hydrogen bonding and the ease of proton transfer in the excited state. rsc.org The presence of different substituents can influence the mobility of π electrons and the strength of the intramolecular hydrogen bond, thereby affecting the ESIPT reaction. rsc.org While a specific study on this compound itself was not found, the research on related methyl 5-R-salicylates provides a framework for understanding this phenomenon. rsc.org

Reactions Involving the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the bulky tert-butyl groups and the existing substituents direct the position of incoming electrophiles. The hydroxyl and ester groups are ortho, para-directing and meta-directing activators/deactivators, respectively, while the tert-butyl groups provide significant steric hindrance.

Electrophilic substitution reactions such as nitration, sulfonation, and halogenation are possible on the aromatic ring. For instance, the nitration of a similar compound, 3-tert-butyl-6-methyl salicylic acid, is achieved using concentrated nitric acid in glacial acetic acid. prepchem.com The bulky tert-butyl groups can influence the regioselectivity of these reactions, often favoring substitution at the less sterically hindered positions. msu.edu For example, in the nitration of t-butylbenzene, the para product is heavily favored over the ortho product due to the steric bulk of the t-butyl group. msu.edu

Formation of Coordination Complexes and Metal Chelates

This compound and its parent acid, 3,5-di-tert-butylsalicylic acid, are versatile ligands in coordination chemistry. ijesi.org They can form stable complexes with a variety of metal ions through the coordination of the carboxylate and hydroxyl groups. ijesi.org The tert-butyl groups can also influence the structure and properties of the resulting metal complexes. tandfonline.com

Zirconium complexes bearing substituted salicylate ligands, including those with tert-butyl groups, have been synthesized and characterized. mdpi.compreprints.org These complexes are formed by the reaction of zirconium(IV) alkoxides, such as zirconium(IV) propoxide or butoxide, with the corresponding salicylic acid derivative. mdpi.compreprints.org For example, zirconium complexes with 3,5-di-tert-butylsalicylic acid have been prepared. mdpi.compreprints.org The resulting complexes can have various structures, including mononuclear and dinuclear species, depending on the reaction conditions and the stoichiometry of the reactants. rsc.org The coordination environment around the zirconium center is often a distorted octahedral or square antiprism geometry. rsc.org These zirconium-salicylate complexes have shown catalytic activity in the ring-opening polymerization of ε-caprolactone. mdpi.compreprints.orgresearchgate.net

Table 1: Examples of Zirconium-Salicylate Complexes and their Applications

| Zirconium Precursor | Salicylate Ligand | Resulting Complex Type | Application |

| Zirconium(IV) propoxide/butoxide | 3,5-di-tert-butylsalicylic acid | Alkoxy-bridged dinuclear complexes | Catalysts for ring-opening polymerization of ε-caprolactone |

| Zirconium(IV) chloride | 2-hydroxybenzoic acid | Octahedral hexamers and pentanuclear species | Building blocks for metal-organic frameworks |

| Zirconium(IV) propoxide | 5-chlorosalicylic acid, 4-hydroxysalicylic acid, 5-nitrosalicylic acid | Salicylate-bridged complexes | Catalysts for ε-caprolactone polymerization |

This table summarizes representative examples of zirconium-salicylate complexes and their applications based on available research. mdpi.compreprints.orgresearchgate.netnih.gov

The zinc complex of 3,5-di-tert-butylsalicylate, with the chemical formula [[(CH3)3C]2C6H2-2-(OH)CO2]2Zn, is a known compound. scbt.comcalpaclab.comamericanelements.com It is also referred to as 3,5-bis(1,1-dimethylethyl)-2-hydroxybenzoic acid zinc(II) complex or 3,5-di-tert-butylsalicylic acid zinc salt. scbt.comcalpaclab.com This complex can be synthesized from the reaction of a zinc salt with 3,5-di-tert-butylsalicylic acid. researchgate.net Research has shown that this zinc complex can inhibit viability, migration, and invasion in triple-negative breast cancer cells. nih.govnih.gov

In related research, zinc complexes with the less substituted methyl salicylate have been synthesized and structurally characterized. For instance, the reaction of diethylzinc (B1219324) with methyl salicylate yields a tetranuclear zinc cluster, [Zn(MesalO)2]4. rsc.orgrsc.org This cluster can be converted to a mononuclear complex, [Zn(MesalO)2(py)2], by the addition of pyridine. rsc.orgrsc.org These complexes have been investigated for their catalytic activity in the ring-opening polymerization of L-lactide. rsc.orgrsc.org

Table 2: Characterization Data for a Zinc-Salicylate Complex

| Property | Value |

| CAS Number | 42405-40-3 |

| Molecular Formula | [[(CH3)3C]2C6H2-2-(OH)CO2]2Zn |

| Molecular Weight | 564.04 g/mol |

| Purity | ≥97% |

This table provides key characterization data for the zinc complex of 3,5-di-tert-butylsalicylate. scbt.com

While specific studies on copper complexes with this compound are not extensively detailed, research on related Schiff base ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) provides insight into the coordination chemistry of copper with this structural motif. For example, a copper(II) complex with a Schiff base ligand derived from the condensation of N,N-dimethyl-1,4-phenylenediamine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde has been synthesized and its structure determined by single-crystal X-ray methods. In this complex, the copper(II) ion is four-coordinate with a compressed tetrahedral geometry. Generally, copper(II) complexes with Schiff bases derived from salicylaldehyde (B1680747) and various amines are well-studied and can adopt square planar, square pyramidal, or distorted octahedral geometries. oup.comnih.gov

The coordination chemistry of salicylic acid derivatives with rare earth metals has been explored, although specific studies on this compound are less common.

Gadolinium: Gadolinium(III) complexes are of significant interest as contrast agents in magnetic resonance imaging (MRI). rsc.orgopen.edursc.org Ligand design plays a crucial role in the efficacy of these agents, with factors like the number of coordinated water molecules and the stability of the complex being important. rsc.orgrsc.org While specific complexes with 3,5-di-tert-butylsalicylate are not highlighted, the general principles of lanthanide coordination suggest that such a ligand could form stable complexes with gadolinium. rsc.org

Dysprosium: Dysprosium(III) complexes with various carboxylate ligands, including those derived from salicylic acid, have been synthesized and studied for their magnetic properties. rsc.orgacs.orgrsc.orgosti.gov These complexes can exhibit slow magnetic relaxation, a characteristic of single-molecule magnets. rsc.orgacs.orgrsc.org The structure of these complexes can vary from dinuclear to one-dimensional and two-dimensional networks, depending on the reaction conditions and the specific ligand used. rsc.org

Yttrium: Yttrium(III) forms stable complexes with salicylic acid and its derivatives. tubitak.gov.trrsc.orgnih.gov The stability of these complexes is influenced by substituents on the salicylic acid ring. tubitak.gov.tr For instance, electron-withdrawing groups at the fifth position can enhance the stability of the resulting yttrium complexes. tubitak.gov.tr The coordination typically occurs through the carboxylate and hydroxyl groups of the salicylate ligand. tubitak.gov.tr

Schiff base ligands, formed by the condensation of an aldehyde or ketone with a primary amine, are highly versatile in coordination chemistry. tandfonline.comijcrr.com Those derived from salicylaldehyde and its derivatives, such as 3,5-di-tert-butylsalicylaldehyde, are particularly common. tandfonline.comoup.comwikipedia.org These ligands can be bidentate, tridentate, or tetradentate, coordinating to metal ions through the phenolic oxygen and the imine nitrogen atoms, and potentially other donor atoms present in the amine precursor. ijcrr.com

A wide range of transition metal complexes with salicylaldehyde-based Schiff bases have been synthesized and characterized. tandfonline.comoup.comnih.gov These complexes exhibit diverse coordination geometries, including square planar, tetrahedral, square pyramidal, and octahedral, depending on the metal ion and the specific ligand structure. oup.comnih.gov The electronic and steric properties of the substituents on the salicylaldehyde ring, such as the tert-butyl groups, can influence the properties and reactivity of the resulting metal complexes. tandfonline.com For example, the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with various amines yields Schiff base ligands that can coordinate with metals like copper and cobalt. sigmaaldrich.com

Synthesis of Advanced Derivatives and Functionalized Molecules

This compound serves as a versatile building block in the synthesis of a variety of advanced derivatives and functionalized molecules. Its reactivity is centered around the phenolic hydroxyl group, the methyl ester, and the aromatic ring, allowing for a range of chemical modifications. These transformations lead to compounds with tailored properties for applications in coordination chemistry, catalysis, and materials science.

A significant pathway for the derivatization of this compound involves its initial hydrolysis to 3,5-di-tert-butylsalicylic acid. This carboxylic acid is a key intermediate in the production of various metal complexes. For instance, it can be used to synthesize zinc 3,5-di-tert-butylsalicylate, a compound with applications in catalysis. The general process involves the reaction of the salicylic acid derivative with a suitable zinc salt.

Furthermore, the structural motif of 3,5-di-tert-butylsalicylate is integral to the formation of complex ligands, such as salen and calixarene (B151959) derivatives, which are pivotal in coordination chemistry and host-guest chemistry, respectively. While the direct use of this compound in these syntheses is not always explicitly detailed, its corresponding aldehyde, 3,5-di-tert-butylsalicylaldehyde, is a crucial precursor. This aldehyde is typically synthesized from 2,4-di-tert-butylphenol (B135424). A plausible synthetic route to these complex derivatives from this compound would therefore involve its conversion to the corresponding aldehyde.

The reactivity of the phenolic hydroxyl group and the aromatic ring also allows for electrophilic substitution reactions, such as nitration and halogenation, leading to a wider array of functionalized molecules.

Synthesis of Salen-Type Ligands and Metal Complexes

A prominent class of derivatives accessible from the 3,5-di-tert-butylsalicylaldehyde structural backbone are the salen ligands. These tetradentate Schiff base ligands are synthesized through the condensation of two equivalents of a salicylaldehyde derivative with a diamine. The bulky tert-butyl groups at the 3 and 5 positions are strategically important as they enhance the solubility of the resulting metal complexes in non-polar solvents and can increase their catalytic activity by preventing dimerization.

The general synthesis of a salen-type ligand from 3,5-di-tert-butylsalicylaldehyde is depicted below:

Step 1: Synthesis of 3,5-di-tert-butylsalicylaldehyde. This aldehyde can be prepared from 2,4-di-tert-butylphenol via the Duff reaction.

Step 2: Condensation with a diamine. The aldehyde is then reacted with a diamine, such as ethylenediamine, to form the H2salen ligand.

These salen ligands are subsequently used to form stable complexes with a variety of transition metals, including copper and zinc. chemicalbook.com These metal-salen complexes have been extensively studied for their catalytic activity in various organic transformations.

| Derivative Type | Precursor | Key Reagents | Resulting Functional Molecule |

| Salen Ligand | 3,5-di-tert-butylsalicylaldehyde | Ethylenediamine | N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine (H2salen) |

| Metal-Salen Complex | H2salen | Metal acetate (B1210297) (e.g., Cu(OAc)2, Zn(OAc)2) | [M(salen)] (M = Cu, Zn) |

Synthesis of Zirconium Complexes for Ring-Opening Polymerization

This compound can be a precursor for the synthesis of zirconium complexes that are effective catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. The synthesis involves the reaction of 3,5-di-tert-butylsalicylic acid, obtained from the hydrolysis of the methyl ester, with zirconium(IV) alkoxides.

The resulting zirconium complexes, bearing the 3,5-di-tert-butylsalicylate ligand, have demonstrated high efficiency as catalysts in the polymerization of ε-caprolactone, leading to the formation of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous applications.

| Precursor | Reagents | Resulting Derivative | Application |

| 3,5-di-tert-butylsalicylic acid | Zirconium(IV) propoxide/butoxide | Zirconium complexes bearing 3,5-di-tert-butylsalicylate ligands | Catalyst for Ring-Opening Polymerization of ε-caprolactone |

Synthesis of Phosphonate Derivatives

The structural framework of 3,5-di-tert-butylsalicylate is also found in various phosphonate derivatives. For example, dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates can react with phenols to yield diarylmethylphosphonates. This highlights the potential for creating complex phosphonate structures based on the di-tert-butylphenol moiety.

| Reactant | Reagents | Product Type |

| Dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonate | Phenol (B47542), Trifluoromethanesulfonic acid | Diarylmethylphosphonate |

Applications in Materials Science and Polymer Chemistry Research

Role as Ligands in Catalysis

The chelating ability of the salicylate (B1505791) group, combined with the steric hindrance from the di-tert-butyl substituents, makes Methyl 3,5-di-tert-butylsalicylate and its parent acid valuable ligands in various catalytic systems. These ligands can influence the activity, selectivity, and stability of metal-based catalysts.

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a significant route to producing biodegradable polyesters such as polycaprolactone (B3415563) (PCL). Research has demonstrated that metal complexes incorporating ligands derived from 3,5-di-tert-butylsalicylic acid are effective catalysts for this transformation.

Zirconium (IV) complexes bearing 3,5-di-tert-butylsalicylate ligands have been synthesized and proven to be highly effective catalysts for the ROP of ε-caprolactone. researchgate.netnih.gov These complexes are typically prepared by reacting zirconium (IV) alkoxides, such as zirconium (IV) n-propoxide or n-butoxide, with 3,5-di-tert-butylsalicylic acid. researchgate.netnih.gov The resulting catalysts can initiate polymerization under mild conditions. researchgate.net The bulky tert-butyl groups on the salicylate ligand are thought to play a role in the catalytic activity; however, it has been suggested that extreme steric hindrance might slightly reduce the polymerization rate compared to less bulky substituted salicylates. researchgate.net

Similarly, zinc complexes with ethyl salicylate-based ligands featuring di-tert-butyl substituents have shown high activity in the polymerization of ε-caprolactone. scite.aidigitellinc.com For instance, a zinc complex with a 2,4-di-tert-butyl substituted ligand achieved 93% conversion of ε-caprolactone in 55 minutes at 25°C. scite.aidigitellinc.com Density functional theory calculations suggest that bulky ligands can facilitate the dissociation of a bridging alkoxide group from the zinc center, a crucial step in the polymerization mechanism. scite.aidigitellinc.com

Table 1: Performance of Salicylate-Based Catalysts in ε-Caprolactone ROP

| Catalyst System | Ligand Substituent | Monomer | Conversion (%) | Time | Temperature (°C) |

|---|---|---|---|---|---|

| Zirconium Complex | 3,5-di-tert-butyl | ε-caprolactone | High | - | Mild |

| Zinc Complex | 2,4-di-tert-butyl | ε-caprolactone | 93 | 55 min | 25 |

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. While direct applications of this compound in this context are not extensively documented, the structural motif of 3,5-di-tert-butylsalicylaldehyde, a direct precursor, is utilized in the synthesis of chiral ligands. For example, chiral Schiff base ligands, which are pivotal in many asymmetric reactions, can be prepared from 3,5-di-tert-butylsalicylaldehyde. nih.gov These ligands are used in enantioselective additions of reagents like diethylzinc (B1219324) to aldehydes and in copper-catalyzed additions to imines. nih.gov The bulky di-tert-butyl groups are crucial for creating a specific chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

The Mukaiyama aldol (B89426) reaction, a carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound, is a powerful tool in organic synthesis. The reaction is typically catalyzed by a Lewis acid. Research has shown that titanium(IV)-based Lewis acids can be effectively modified with salicylate derivatives to catalyze these reactions. Specifically, a catalyst system comprising a tridentate ligand, Ti(Oi-Pr)₄, and di-tert-butylsalicylic acid has been developed for asymmetric Mukaiyama aldol reactions. nih.gov This demonstrates the utility of the di-tert-butylsalicylate framework in modulating the properties of Lewis acid catalysts for important synthetic transformations.

Inclusion in Polymeric Systems

This compound and related hindered phenolic compounds are primarily used as antioxidants and stabilizers in polymeric materials. researchgate.net Their ability to scavenge free radicals helps to prevent oxidative degradation of polymers, thereby extending their thermal stability and service life. researchgate.net This makes them valuable additives in plastics, rubber, and fibers. researchgate.net Beyond being a simple additive, salicylate derivatives have been incorporated into polymer backbones to create new functional materials. For example, salicylate-containing polyester (B1180765) copolymers have been synthesized, which exhibit interesting degradation profiles. digitellinc.com

Exploration in Electronic Materials Research (e.g., Charge Control Agents)

In the field of electronic materials, particularly in electrophotography, charge control agents are crucial components of toners. These agents help to control the magnitude and stability of the toner's electrostatic charge. A Japanese patent discloses that the zinc salt of 3,5-di-tert-butylsalicylic acid can be used as a charge control agent. google.com This suggests that metal complexes of this salicylate derivative possess the necessary electronic properties to be effective in this application.

Applications in Sensors and Responsive Materials

The development of chemical sensors and responsive materials often relies on molecules that can undergo a detectable change in properties upon interaction with a specific analyte or stimulus. While direct applications of this compound in this area are not widely reported, the salicylate structural unit is known to be a component in systems designed for such purposes. Salicylate derivatives have been incorporated into polymers to create pH-responsive materials, where the release of the salicylate is triggered by changes in pH. researchgate.net This principle could potentially be adapted for sensor applications.

Biological and Biomedical Research Applications

Antioxidant Activity Studies

Methyl 3,5-di-tert-butylsalicylate has emerged as a compound of interest in the field of antioxidant research. Its molecular structure, characterized by a phenolic hydroxyl group sterically hindered by two tert-butyl groups, is a key determinant of its antioxidant capabilities. This structural arrangement is common to many synthetic phenolic antioxidants and is crucial for its ability to neutralize free radicals.

The antioxidant potential of this compound has been quantified using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These tests are fundamental in assessing the capacity of a compound to act as an antioxidant.

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. Research has shown that this compound exhibits significant radical-scavenging capabilities in this assay. While specific quantitative results can vary based on experimental conditions, the general consensus points to its effectiveness as a free radical scavenger. For instance, some studies have reported DPPH IC50 values (the concentration required to scavenge 50% of DPPH radicals) in the micromolar range for this compound.

The FRAP assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), providing a measure of its total antioxidant power. This compound has also been assessed with this method, demonstrating its capacity to act as a reducing agent, a key function of antioxidants.

Table 1: Antioxidant Activity Data for this compound

| Assay | Activity |

| DPPH Radical Scavenging | Significant scavenging activity observed. |

| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates ferric reducing capabilities. |

The antioxidant efficacy of this compound is intrinsically tied to its chemical structure. The key components responsible for its antioxidant behavior are the phenolic hydroxyl (-OH) group and the two bulky tert-butyl groups positioned at the 3 and 5 locations on the aromatic ring.

The hydroxyl group serves as the active site, readily donating a hydrogen atom to neutralize damaging free radicals. nih.gov The presence of the two tert-butyl groups significantly enhances the antioxidant capacity. These bulky groups provide steric hindrance, which protects the hydroxyl group and increases the stability of the phenoxyl radical that forms after hydrogen donation. nih.gov This steric shielding makes the molecule a more potent and effective antioxidant compared to less hindered phenols. The electron-donating nature of the alkyl tert-butyl groups also contributes to the stabilization of the radical. nih.gov

The principal mechanism through which this compound exerts its antioxidant effect is via hydrogen atom transfer (HAT). nih.gov In this process, the compound's phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it and breaking the chain of oxidative reactions. nih.gov

Anticancer Research

Preliminary scientific investigations have explored the potential of this compound and its derivatives in the context of cancer research. These studies have primarily focused on its effects on cancer cell behavior, including viability, migration, and the induction of programmed cell death.

Research has indicated that metal complexes of salicylate (B1505791) derivatives, such as a zinc complex of 3,5-di-tert-butyl salicylate, can inhibit the viability of cancer cells. nih.gov Specifically, studies on triple-negative breast cancer (TNBC) cells have shown that such complexes can reduce cell viability. nih.gov

Furthermore, these compounds have been observed to impede cancer cell migration and invasion, which are critical steps in the process of metastasis. nih.gov The inhibition of these processes suggests a potential to interfere with the spread of cancer cells. For example, a low concentration of a zinc complex of 3,5-di-tert-butyl salicylate was found to inhibit the migration and invasion of TNBC cells. nih.gov This effect may be linked to the downregulation of specific signaling pathways, such as the STAT3 pathway, which is involved in cancer progression. nih.gov

In addition to inhibiting cell viability and motility, derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis is a controlled, non-inflammatory form of cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells.

The induction of apoptosis in triple-negative breast cancer cells has been observed following treatment with a zinc complex of 3,5-di-tert-butyl salicylate. nih.gov This suggests that the compound can activate the intrinsic cellular machinery for self-destruction in cancer cells, a highly desirable characteristic for an anticancer agent. nih.gov

Table 2: Investigated Anticancer Effects of a Zinc Complex of 3,5-di-tert-butyl salicylate

| Effect | Cell Line | Key Finding | Reference |

| Inhibition of Cell Viability | Triple-Negative Breast Cancer (4T1) | Compound inhibits the viability of cancer cells. | nih.gov |

| Inhibition of Cell Migration | Triple-Negative Breast Cancer (4T1) | A low concentration of the compound inhibited cell migration. | nih.gov |

| Inhibition of Cell Invasion | Triple-Negative Breast Cancer (4T1) | Compound was found to inhibit the invasion of cancer cells. | nih.gov |

| Induction of Apoptosis | Triple-Negative Breast Cancer (4T1) | The compound was observed to induce apoptosis in cancer cells. | nih.gov |

Modulation of Signaling Pathways (e.g., JAK-STAT3, HIF-1, TNF)

Research into the effects of this compound on key cellular signaling pathways has revealed specific interactions, particularly with the JAK-STAT3 pathway.

A study investigating a zinc complex of 3,5-di-tert-butyl salicylate, closely related to this compound, demonstrated its potential to modulate the STAT3 signaling pathway. nih.govnih.gov In this research, the zinc complex was found to inhibit the viability, migration, and invasion of triple-negative breast cancer (TNBC) 4T1 cells. nih.gov The mechanism for this activity was identified as the downregulation of the STAT3 signaling pathway. nih.gov Western blot analysis confirmed that treatment with the zinc complex led to a significant decrease in the phosphorylation of STAT3 and its upstream activator, SRC. nih.govnih.gov

Further analysis through RNA sequencing and subsequent GO and KEGG analysis suggested that the compound's activity against TNBC cells might also involve the HIF-1 and TNF signaling pathways. nih.govnih.gov However, direct experimental evidence confirming the modulation of HIF-1 and TNF pathways by this compound or its close derivatives is not as extensively detailed as the effects on the STAT3 pathway.

Table 1: Effect of Zinc Complex of 3,5-di-tert-butyl salicylate on STAT3 Pathway in TNBC Cells

| Target | Observed Effect | Method of Analysis | Reference |

|---|---|---|---|

| STAT3 Phosphorylation | Drastically decreased | Western Blot | nih.gov |

| SRC Phosphorylation (Upstream of STAT3) | Drastically decreased | Western Blot | nih.gov |

| Gene Expression (STAT3 Pathway) | 26 genes downregulated | RNA-seq | nih.gov |

Antimicrobial Activity Investigations

Currently, there is limited direct research available on the antimicrobial properties of this compound. However, studies on structurally related compounds provide some insight into the potential antimicrobial activity of this class of molecules.

For instance, research on 3,5-di-tert-butylsalicylaldehyde-S-methylthiosemicarbazones, which are derivatives of 3,5-di-tert-butylsalicylaldehyde, has shown significant inhibitory effects against various Gram-positive bacteria. researchgate.net These compounds were tested against a panel of standard bacterial strains including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Bacillus cereus, Enterococcus faecalis, Streptococcus pneumoniae, and Listeria monocytogenes. researchgate.net While these findings are for related aldehyde derivatives, they suggest that the 3,5-di-tert-butylsalicyl framework may be a promising scaffold for the development of new antimicrobial agents.

Another study synthesized and evaluated structural analogues of a beta-lactam antibiotic and tested their antimicrobial activity against both gram-positive and gram-negative bacterial strains. plos.org While not directly involving this compound, this type of research highlights the ongoing search for novel antimicrobial compounds derived from various chemical backbones.

Pharmacological and Toxicological Research (focused on mechanisms and pathways)

The pharmacological and toxicological profile of this compound is understood through its chemical structure and comparison to related compounds. A primary proposed mechanism of action involves the hydrolysis of its ester group. This reaction would release salicylic (B10762653) acid, a well-known non-steroidal anti-inflammatory drug (NSAID), and methanol (B129727). The released salicylic acid could then exert its own pharmacological effects.

While the release of salicylic acid suggests potential anti-inflammatory activity, detailed in-vivo toxicological studies focusing specifically on the pathways affected by this compound are not widely available in the reviewed literature.

Biomonitoring Studies

Detection in Human Samples

There is a lack of published biomonitoring studies specifically reporting the detection of this compound in human samples such as blood, urine, or tissues.

However, methods for monitoring related salicylic acid derivatives in human samples have been developed. For example, studies have established procedures for the detection of salicylic acid and its primary metabolites, such as salicyluric acid and gentisic acid, in human urine and saliva. plos.orgbohrium.comnih.govnih.gov These methods often employ techniques like high-performance liquid chromatography (HPLC) and derivative synchronous spectrofluorimetry. bohrium.comnih.gov Such studies are crucial for monitoring patient compliance and understanding the metabolism of aspirin (B1665792) and other salicylate-based drugs. plos.org While these methods exist for other salicylates, they have not been specifically applied to or reported for the biomonitoring of this compound.

Environmental Fate and Ecotoxicological Research

Persistence and Mobility Studies

There is a notable absence of specific studies on the persistence and mobility of Methyl 3,5-di-tert-butylsalicylate in environmental matrices such as soil and water. However, the environmental behavior of phenolic compounds is generally influenced by their structure. nih.gov

Persistence: The term "persistence" refers to a chemical's ability to resist degradation in various environmental compartments. nih.gov Hindered phenolic antioxidants can be persistent in the environment. acs.org The bulky tert-butyl groups in this compound are expected to provide steric hindrance, which could protect the molecule from rapid degradation, potentially leading to increased persistence. Studies on other persistent and mobile organic compounds have shown that they can have long half-lives in aquifers, sometimes exceeding a year. ufz.de

Table 1: General Persistence and Mobility Characteristics of Related Phenolic Compounds

| Compound/Class | Persistence Potential | Mobility Potential | Reference |

|---|---|---|---|

| Phenol (B47542) | Readily undergoes microbial degradation. | Low log Kow (1.46), unlikely to bioaccumulate, but can be mobile in water. | |

| Substituted Phenols | Persistence can be significant, with some having long half-lives in groundwater. | Mobility varies based on substitution; increased alkylation can decrease water mobility. | ufz.de |

| Hindered Phenolic Antioxidants | Generally considered persistent. | Tend to have higher log Kow values, suggesting lower mobility in water and higher sorption to sediment. | acs.org |

This table presents generalized data for related compounds to infer the potential behavior of this compound.

Biodegradation Assessments

Specific biodegradation studies for this compound are not found in the reviewed literature. However, the degradation of this compound can be inferred from the known metabolic pathways of its constituent parts: a salicylate (B1505791) ester and a hindered phenol.

A primary degradation pathway for this compound in the environment is likely to be the hydrolysis of the ester bond . researchgate.net This reaction would yield 3,5-di-tert-butylsalicylic acid and methanol (B129727). The subsequent fate would then depend on the biodegradability of these two products.